molecular formula C9H9N B8789712 1,2-Dihydroquinoline CAS No. 29968-14-7

1,2-Dihydroquinoline

Cat. No.: B8789712
CAS No.: 29968-14-7
M. Wt: 131.17 g/mol
InChI Key: IRFSXVIRXMYULF-UHFFFAOYSA-N
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Description

1,2-Dihydroquinoline is a useful research compound. Its molecular formula is C9H9N and its molecular weight is 131.17 g/mol. The purity is usually 95%.
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Scientific Research Applications

Medicinal Applications

1,2-Dihydroquinoline derivatives have demonstrated a wide range of biological activities, making them valuable in drug development. Key applications include:

  • Anticancer Agents : Several studies have highlighted the anticancer properties of this compound derivatives. For instance, a study identified ethyl-2-cyano-2-(2-(methoxycarbonyl)allyl)quinoline-1(2H)-carboxylate as a potent anticancer agent when delivered via cationic liposomes, showing superior activity against tumor cells compared to neutral liposomes . Another research indicated that N-substituted 1,2-dihydroquinolines can induce apoptosis in cancer cells through redox imbalance, effectively arresting the cell cycle at the G2/M phase .
  • Inhibition of DNA Gyrase : Research has shown that certain this compound derivatives act as inhibitors of DNA gyrase, an essential enzyme for bacterial DNA replication. For example, the derivative 8-(methylamino)-2-oxo-1,2-dihydroquinoline exhibited potent activity against Escherichia coli DNA gyrase with an IC50 value of 0.0017 μM . This property is particularly relevant in developing new antibiotics to combat resistant bacterial strains.
  • Antiviral Activities : The compound has also been explored for its potential antiviral properties. A derivative known as the 4-hydroxy-2-oxo-1,2-dihydroquinoline scaffold was evaluated for anti-HIV activity and antibacterial effects, demonstrating promising results .

Synthesis and Methodologies

The synthesis of 1,2-dihydroquinolines has been achieved through various innovative methodologies:

  • Palladium-Catalyzed Reactions : A facile method utilizing palladium-catalyzed intermolecular aryl amination followed by intramolecular allylic amination has been developed to synthesize 1,2-dihydroquinolines with high yields (up to 95%) from Morita-Baylis-Hillman alcohols .
  • Hydrazine-Catalyzed Ring Closure : Another approach involves hydrazine-catalyzed ring-closing carbonyl-olefin metathesis (RCCOM), which efficiently produces 1,2-dihydroquinolines from N-prenylated 2-aminobenzaldehydes .

The biological activities of various derivatives are summarized in the table below:

Compound NameActivity TypeIC50 ValueReference
Ethyl-2-cyano-2-(2-(methoxycarbonyl)allyl)quinolineAnticancerNot specified
8-(methylamino)-2-oxo-1,2-dihydroquinolineDNA gyrase inhibitor0.0017 μM
N-substituted 1,2-dihydroquinolinesAnticancer (apoptosis)Not specified
4-hydroxy-2-oxo-1,2-dihydroquinolineAnti-HIV and antibacterialIC50 = 40 ± 3 μM

Case Study: Anticancer Activity

In a study examining nine different 1,2-dihydroquinolines for their cytotoxicity against HepG2 and SMMC tumor cells, one compound was identified with significantly higher cytotoxicity compared to others. This compound was further encapsulated in cationic liposomes to enhance its delivery and efficacy against cancer cells .

Case Study: Antibacterial Development

The exploration of this compound derivatives as DNA gyrase inhibitors has led to promising candidates for antibiotic development. The structure-based drug discovery approach utilized fragment-based methodologies to identify lead compounds that effectively inhibit bacterial growth by targeting essential enzymes involved in DNA replication .

Chemical Reactions Analysis

Hydrazine-Catalyzed Ring-Closing Carbonyl-Olefin Metathesis (RCCOM)

This method enables the synthesis of 1,2-dihydroquinolines from N-prenylated 2-aminobenzaldehydes via a hydrazine-catalyzed mechanism (Figure 1B) . The reaction proceeds through cycloaddition and cycloreversion steps:

  • Cycloaddition : Hydrazine catalyst 9 (bis-TFA salt) facilitates the formation of a cycloadduct at 80°C in isopropanol (75% yield) .

  • Cycloreversion : Heating the cycloadduct at 140°C for 10 min yields 1,2-dihydroquinoline (93% yield) .

Key Findings:

  • Substrate Compatibility : Methyl, fluoro, and chloro substituents on the aryl ring are tolerated (Figure 3) . Steric hindrance at the 8-position reduces yield (17%) .

  • Protecting Groups : N-Tosyl (Ts) groups are optimal, while N-Boc substrates yield quinolines as byproducts (15%) .

  • Additive Effects : Triethylborane (Et3_3B) enhances yields by stabilizing intermediates (Table 4) .

SubstrateR1^1R2^2Yield (%)
11 HH82
17 5-MeH85
18 6-MeH78
22 7-ClH71

Post-Reaction Modification : Acid treatment (1 M HCl) of N-Boc dihydroquinoline 11 triggers deprotection and autoxidation to quinoline 1 (61% yield) .

Palladium-Catalyzed Intermolecular Aryl Amination

Morita-Baylis-Hillman (MBH) alcohols undergo a tandem C–N coupling/allylic amination process using Pd(PPh3_3)2_2Cl2_2 (10 mol%) and DPPP ligand (20 mol%) .

Reaction Conditions:

  • Solvent : Acetonitrile at 80°C under N2_2 .

  • Base : K2_2CO3_3 (3 equiv) .

  • Scope : o-Bromo MBH alcohols react with tosyl amine, aliphatic/aromatic amines (up to 95% yield) .

SubstrateAmineProductYield (%)
1a Tosyl amine3a 95
1b Cyclohexylamine3b 88
1c Aniline3c 82

Mechanism : Sequential Buchwald-Hartwig amination and intramolecular allylic amination .

MgBr2_22-Catalyzed Multicomponent Reaction

A solvent-free, regioselective synthesis involves aniline, two ketones, and MgBr2_2 catalyst .

Key Features:

  • Regioselectivity : 3-Substituted anilines yield a single regioisomer among four possibilities .

  • Substrate Scope : Compatible with cyclic ketones (e.g., cyclohexanone) and electron-donating/withdrawing substituents .

AnilineKetone 1Ketone 2Yield (%)
3-MeC6_6H4_4NH2_2AcetoneCyclohexanone75
3-ClC6_6H4_4NH2_2ButanoneAcetophenone68

Mechanism : Imine formation precedes annulation, confirmed by 1^1H NMR monitoring .

AuCl3_33/AgSbF6_66-Catalyzed Intramolecular Allylic Amination

2-Tosylaminophenylprop-1-en-3-ols cyclize under AuCl3_3/AgSbF6_6 catalysis (5 mol%) .

Performance:

  • Yields : 72–89% for substrates with electron-withdrawing/donating groups .

  • Steric Tolerance : Ortho-substituted arenes react efficiently (85% yield) .

Rh(III)-Catalyzed C–H Coupling

Hydrazines couple with 3-methyleneoxetan-2-ones via Rh(III) catalysis to form this compound-3-carboxylic acids .

Advantages:

  • Mild Conditions : Room temperature, short reaction time (2 h) .

  • Yield : 85–92% for arylhydrazines .

Oxidation to Quinolines

1,2-Dihydroquinolines undergo autoxidation to quinolines under acidic conditions (e.g., HCl) . For example, N-Boc dihydroquinoline 11 converts to quinoline 1 in 61% yield .

Comparative Analysis of Methods

MethodCatalystKey AdvantageYield Range (%)
Hydrazine RCCOM Hydrazine 9 High functional group tolerance59–93
Pd-Catalyzed Amination Pd(PPh3_3)2_2Cl2_2Broad substrate scope37–95
MgBr2_2 Multicomponent MgBr2_2Solvent-free, regioselective65–78
AuCl3_3/AgSbF6_6 Cyclization AuCl3_3Steric resilience72–89

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1,2-Dihydroquinoline derivatives, and how do reaction conditions influence product purity?

  • Methodological Answer: Solvent-free methods, such as the thermal cyclization of substituted anilines with carbonyl compounds, are widely used for synthesizing this compound derivatives. Reaction temperature (typically 80–120°C) and catalyst choice (e.g., hydrazine or Brønsted acids) critically affect yield and purity. For example, solvent-free protocols reduce side reactions like oxidation to quinoline, improving purity to ≥95% . Structural confirmation requires NMR (e.g., distinguishing dihydroquinoline’s non-aromatic protons) and X-ray crystallography .

Q. How can researchers characterize the structural and electronic properties of this compound derivatives?

  • Methodological Answer: Key techniques include:

  • NMR spectroscopy : To identify non-aromatic protons in the dihydro ring (δ 4.0–6.0 ppm) and substituent effects on chemical shifts .
  • XRD analysis : Resolves ring puckering parameters (e.g., Cremer-Pople coordinates) and hydrogen-bonding motifs, which influence reactivity .
  • UV-Vis spectroscopy : Monitors conjugation changes during oxidation or functionalization (e.g., λmax shifts from 300 nm to 400 nm upon aromatization) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported reaction yields for this compound synthesis?

  • Methodological Answer: Divergent yields often stem from competing pathways (e.g., overoxidation to quinoline or polymerization). To mitigate:

  • Inert atmosphere : Prevents oxidation during synthesis, stabilizing the dihydro intermediate .
  • Catalyst optimization : Hydrazine catalysts in RCCOM (Ring-Closing Carbonyl-Olefin Metathesis) suppress side reactions, achieving yields >80% .
  • Comparative kinetic studies : Track intermediates via <sup>1</sup>H NMR to identify rate-limiting steps .

Q. How do electronic and steric effects of substituents influence the reactivity of this compound in ring-opening or functionalization reactions?

  • Methodological Answer: Electron-withdrawing groups (e.g., -COOR at position 3) stabilize the dihydro structure, reducing oxidation susceptibility. Steric hindrance at position 2 (e.g., methyl groups) slows nucleophilic attacks, as shown in comparative studies of ethyl 4-hydroxy-2-oxo derivatives . Computational modeling (DFT) predicts activation energies for substituent-dependent pathways .

Q. What are the mechanistic insights into this compound’s role in Cu<sup>2+</sup> sensing applications?

  • Methodological Answer: Benzodihydroquinoline derivatives undergo Cu<sup>2+</sup>-mediated oxidation to quinoline, producing ratiometric colorimetric responses (λmax shift from 450 nm to 550 nm). Selectivity over Fe<sup>3+</sup> or Zn<sup>2+</sup> is achieved via steric tuning of the dihydroquinoline scaffold .

Q. Methodological and Analytical Considerations

Q. How should researchers design experiments to compare the antioxidant efficacy of polymerized this compound derivatives (e.g., TMQ) in rubber vulcanization?

  • Methodological Answer:

  • Accelerated aging tests : Expose rubber samples to heat/UV radiation and measure tensile strength retention. TMQ’s efficacy is quantified via OIT (Oxidation Induction Time) using DSC .
  • Synergistic studies : Combine TMQ with thiuram accelerators (e.g., TMTD) and analyze crosslink density via solvent swelling experiments .

Q. What statistical frameworks are appropriate for analyzing contradictory data in dihydroquinoline reaction optimization studies?

  • Methodological Answer: Multivariate analysis (e.g., PCA or DOE) identifies critical variables (temperature, catalyst loading) affecting yield. For small datasets, non-parametric tests (Mann-Whitney U) compare median yields across methods .

Q. Ethical and Reporting Standards

Q. How can researchers ensure reproducibility when synthesizing this compound derivatives?

  • Methodological Answer:

  • Detailed protocols : Report exact molar ratios, purification steps (e.g., column chromatography vs. recrystallization), and spectroscopic data (full NMR assignments) .
  • Reference materials : Use certified standards (e.g., USP-grade 2-oxo-1,2-dihydroquinoline-4-carboxylic acid) for calibration .

Q. What ethical considerations apply to computational studies predicting this compound’s biological activity?

  • Methodological Answer: Validate in silico models with experimental IC50 data to avoid overclaiming efficacy. Disclose software parameters (e.g., docking algorithms) and potential conflicts of interest .

Q. Data Presentation Guidelines

Q. How should researchers present complex dihydroquinoline synthesis data in manuscripts?

  • Methodological Answer:
  • Tables : Include reaction conditions (solvent, catalyst, yield), purity data, and spectral peaks .
  • Figures : Use color-coded schemes to highlight key reaction steps or substituent effects. Avoid overcrowding with excessive structures .

Properties

CAS No.

29968-14-7

Molecular Formula

C9H9N

Molecular Weight

131.17 g/mol

IUPAC Name

1,2-dihydroquinoline

InChI

InChI=1S/C9H9N/c1-2-6-9-8(4-1)5-3-7-10-9/h1-6,10H,7H2

InChI Key

IRFSXVIRXMYULF-UHFFFAOYSA-N

Canonical SMILES

C1C=CC2=CC=CC=C2N1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

In the final step of this novel process, an aniline 10 is treated with a ketone 11, especially acetone, cyclohexanone or 3-pentanone, in the presence of a catalyst, especially camphor sulfonic acid, boron trifluoride etherate or lanthanum tris(trifluoromethanesulfonate), to afford the 1,2-dihydroquinoline 12:
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Synthesis routes and methods II

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1,2-dihydroquinolines are key intermediates in the preparation of a number of steroid receptor modulating compounds, and are prepared by a multi-step route culminating in the treatment of an aniline with acetone and iodine at elevated temperatures in a process known as the Skraup reaction, as shown below. See R. H. F. Manske et al., Organic Reactions 7: 59-98 (1953), and W. R Vaughan, Org. Synth. Coll. Vol III, 329-332 (1955). ##STR1## Many 1,2-dihydroquinolines are themselves steroid receptor modulating compounds. See, for example, PCT Int'l Publ. No. WO 96/19458; U.S. Pat. No. 5,693,647. Application of the traditional Skraup reaction to the synthesis of many of these 1,2-dihydroquinolines is problematic in that large quantities of a number of tarry by-products are formed that must be removed prior to use in further synthetic transformations, and the yields are generally low (15-50%). For example, as shown in U.S. Pat. No. 5,693,647, treatment of a polycyclic aniline, such as the amino-chloro-benzocoumarin shown below, with acetone and iodine at 130-135° C. affords only an 18% yield of the corresponding 1,2-dihydroquinoline. Furthermore, purification is very difficult due to the aforementioned by-product formation. ##STR2##
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